molecular formula C11H9NO2 B1362059 8-methoxy-2H-chromene-3-carbonitrile CAS No. 57543-69-8

8-methoxy-2H-chromene-3-carbonitrile

Cat. No.: B1362059
CAS No.: 57543-69-8
M. Wt: 187.19 g/mol
InChI Key: DAZAHWMZYLIXAU-UHFFFAOYSA-N
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Description

8-Methoxy-2H-chromene-3-carbonitrile is a chemical compound with the molecular formula C₁₁H₉NO₂ and a molecular weight of 187.2 g/mol . This compound belongs to the class of chromenes, which are known for their diverse biological and physicochemical properties. It is primarily used in research settings and has shown potential in various scientific applications.

Preparation Methods

The synthesis of 8-methoxy-2H-chromene-3-carbonitrile can be achieved through several methods. One common synthetic route involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under specific conditions . The reaction typically requires a catalyst and can be carried out under reflux in ethanol. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

8-Methoxy-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, ethanol, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 8-methoxy-2H-chromene-3-carbonitrile involves its interaction with molecular targets such as DNA. Studies have shown that it binds to the minor groove of DNA, altering its structure and inhibiting the replication of cancer cells . This interaction is facilitated by its unique chemical structure, which allows it to fit into the DNA groove and exert its effects.

Comparison with Similar Compounds

8-Methoxy-2H-chromene-3-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological and physicochemical properties, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

8-methoxy-2H-chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-13-10-4-2-3-9-5-8(6-12)7-14-11(9)10/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZAHWMZYLIXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369390
Record name 8-methoxy-2H-chromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57543-69-8
Record name 8-methoxy-2H-chromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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